L-Glutamine, N-(1-cyanoethyl)-

Description

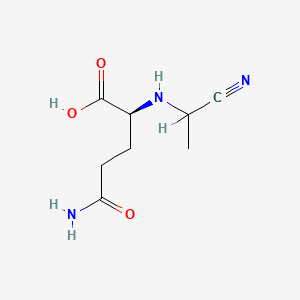

Structure

3D Structure

Properties

CAS No. |

51806-95-2 |

|---|---|

Molecular Formula |

C8H13N3O3 |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

(2S)-5-amino-2-(1-cyanoethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C8H13N3O3/c1-5(4-9)11-6(8(13)14)2-3-7(10)12/h5-6,11H,2-3H2,1H3,(H2,10,12)(H,13,14)/t5?,6-/m0/s1 |

InChI Key |

FAQAZBKSKXWMNA-GDVGLLTNSA-N |

SMILES |

CC(C#N)NC(CCC(=O)N)C(=O)O |

Isomeric SMILES |

CC(C#N)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CC(C#N)NC(CCC(=O)N)C(=O)O |

Other CAS No. |

51806-96-3 |

Synonyms |

gamma-Glu-alpha-Ala-nitrile gamma-glutamyl-alpha-alanylnitrile |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Strategies for N-Alkylation of Amino Acids

N-alkylation of amino acids is a fundamental transformation in organic chemistry, providing access to a diverse range of derivatives with unique properties. researchgate.netmdpi.com Traditional methods for N-alkylation often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.govresearchgate.net However, these methods can suffer from drawbacks such as the use of hazardous reagents and the formation of stoichiometric byproducts. researchgate.netnih.gov More recent and sustainable approaches focus on the direct catalytic N-alkylation of unprotected amino acids using alcohols, which generates water as the only byproduct. researchgate.net

The introduction of the N-(1-cyanoethyl) group onto the L-glutamine backbone can be achieved through a Michael addition reaction with acrylonitrile (B1666552). This reaction is a type of conjugate addition where the amino group of L-glutamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile. A patent from 1951 describes the preparation of beta-cyanoethyl derivatives of amino acids, which would include the parent structure of the title compound. google.com

A more contemporary and efficient approach involves the asymmetric dianionic cyanomethylation of a protected L-glutamic acid derivative. researchgate.net This method allows for the preparation of related glutamine analogues in large quantities. researchgate.net

Maintaining the stereochemical integrity of the chiral center in L-glutamine during the N-alkylation process is paramount. Stereoselective synthesis methods are employed to ensure the desired enantiomeric purity of the final product. nih.govrsc.org One strategy involves the use of chiral auxiliaries, such as hydroxypinanone, which can induce stereoselectivity during alkylation reactions. nih.gov Another approach is the use of chiral phase transfer catalysts, like the Corey-Lygo catalyst, in asymmetric alkylation reactions of Schiff bases. nih.gov

Visible light-promoted photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.orgchemrxiv.org This method can involve the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and reactive side chains of amino acids. libretexts.orgpeptide.com The two most common N-terminal protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.orgiris-biotech.de

Boc (tert-butyloxycarbonyl) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under basic and nucleophilic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.orgpeptide.com The Boc strategy is often used for the synthesis of long or difficult peptide sequences. peptide.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride. libretexts.org It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.orgiris-biotech.de The Fmoc strategy offers the advantage of "orthogonal" protection, where the N-terminal and side-chain protecting groups can be removed under different conditions. peptide.com This is particularly useful for on-resin modifications of peptides. iris-biotech.de

The choice between Boc and Fmoc chemistry depends on the specific requirements of the synthesis, such as the sensitivity of the peptide to acid or base and the need for side-chain modifications. peptide.com For the synthesis of N-substituted peptides, issues such as acid hydrolysis can occur during the cleavage step with TFA in the Fmoc method, necessitating careful optimization of reaction conditions. google.com

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |

| Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) libretexts.orgpeptide.com | Good for long/difficult sequences. peptide.com |

| Fmoc | Fluorenylmethyloxycarbonyl chloride | Mild base (e.g., piperidine) libretexts.orgiris-biotech.de | Allows for orthogonal protection and on-resin modifications. peptide.comiris-biotech.de |

Stereoselective Synthesis of the N-(1-cyanoethyl) Moiety

Stereochemical Control and Purity in L-Glutamine, N-(1-cyanoethyl)- Synthesis

Ensuring the stereochemical purity of L-Glutamine, N-(1-cyanoethyl)- is a critical aspect of its synthesis. The inherent chirality of the starting material, L-glutamine, must be preserved throughout the synthetic sequence. Racemization, the formation of an equal mixture of enantiomers, can be a significant side reaction during N-alkylation and subsequent manipulations. mdpi.com

Assessment of racemization is often carried out in model dipeptide systems to understand the factors influencing stereochemical integrity. mdpi.com For N-alkylated amino acids, steric effects play a crucial role in their coordination chemistry and can influence the stability of different stereoisomers. tandfonline.com The development of synthetic methods that provide high retention of stereochemistry is therefore a major focus. nih.gov

Enzymatic Synthesis Routes for Amino Acid Derivatives and Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of amino acid derivatives. researchgate.netiupac.org Enzymes can operate under mild reaction conditions and often exhibit high enantioselectivity, making them ideal for the synthesis of chiral compounds. iupac.org

Several enzyme classes are utilized for the preparation of chiral N-alkylated-α-amino acids. researchgate.net For instance, aminopeptidases have been used in the resolution of amino acid amides to produce optically pure amino acids. iupac.org The chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing labeled L-amino acids and their derivatives. nih.govd-nb.info

Tandem enzymatic reactions, such as an aldol (B89426) addition followed by a transamination, can be performed in a one-pot, two-step process to generate γ-hydroxy-α-amino acid derivatives. nih.gov Furthermore, multi-enzymatic systems have been developed for the industrial-scale production of D-amino acids through a "hydantoinase process". mdpi.com

Design and Synthesis of L-Glutamine, N-(1-cyanoethyl)- Analogues and Derivatives

The design and synthesis of analogues and derivatives of L-Glutamine, N-(1-cyanoethyl)- are driven by the need to explore structure-activity relationships and develop new compounds with specific biological properties. For example, glutamine analogues have been investigated as inhibitors of glutamine metabolism in cancer cells. nih.gov

The synthesis of these analogues often involves modifications at various positions of the molecule. For instance, the synthesis of γ-hydroxy-α-amino acid derivatives has been achieved through enzymatic tandem reactions. nih.gov The synthesis of a novel histidine analogue involved the preparation of an N-(2-cyanoethyl)succinamic acid derivative. oup.com The synthesis of glycosyl phosphate (B84403) repeats and their analogues has been accomplished using phosphoramidite (B1245037) chemistry. researchgate.net

The development of efficient synthetic routes to key intermediates is crucial for the preparation of complex analogues. For example, an efficient synthesis of a key intermediate for the rhinovirus protease inhibitor AG7088 was developed via an asymmetric dianionic cyanomethylation of N-Boc-L-(+)-glutamic acid dimethyl ester. researchgate.net

Modifications at the Carboxyl Terminus

The carboxyl group of N-(1-cyanoethyl)-L-glutamine is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. These reactions are fundamental in peptide chemistry and for altering the physicochemical properties of the molecule.

Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or modulate the compound's polarity and biological activity. Standard esterification methods are applicable.

Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., HCl, H₂SO₄) yields the corresponding alkyl ester. This is a reversible equilibrium-driven process, often requiring removal of water to achieve high yields.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., cesium carbonate) can form esters under milder conditions, which is often preferable for complex molecules.

Reactions with Diazoalkanes: Diazomethane provides a high-yield, clean conversion to the methyl ester, but its toxicity and explosive nature limit its use to small-scale applications.

Amidation: The carboxyl group can be coupled with a primary or secondary amine to form a C-terminal amide. This is a cornerstone of peptide synthesis and is typically achieved using a coupling agent to activate the carboxylic acid.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxyl group. google.com The reaction with an amine then forms the amide bond. Additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions. google.com

Azolide-based Coupling: Activating agents such as N,N'-Carbonyldiimidazole (CDI) convert the carboxylic acid into a highly reactive acyl-imidazole intermediate, which readily reacts with amines to form amides under mild conditions. ethernet.edu.et

Organoaluminum Amides: Dimethylaluminum amides, prepared from trimethylaluminum (B3029685) and an amine, can convert esters to amides in a mild and general method. orgsyn.org

| Modification Type | Reagent(s) | Product | Key Considerations |

| Esterification | R'-OH, H⁺ (acid catalyst) | N-(1-cyanoethyl)-L-glutamine R'-ester | Equilibrium reaction; often requires water removal. |

| R'-X (alkyl halide), Base (e.g., Cs₂CO₃) | N-(1-cyanoethyl)-L-glutamine R'-ester | Milder conditions than Fischer esterification. | |

| Amidation | R'R''NH, EDC/HOBt | N-(1-cyanoethyl)-L-glutamine-CONR'R'' | Common in peptide synthesis; minimizes racemization. google.com |

| R'R''NH, CDI | N-(1-cyanoethyl)-L-glutamine-CONR'R'' | Forms a highly reactive acyl-imidazole intermediate. ethernet.edu.et |

Modifications at the Amide Side Chain

The primary amide on the side chain of the glutamine moiety is generally less reactive than the α-amino or α-carboxyl groups. However, specific reactions can be employed to modify it.

Hydrolysis: The side-chain amide can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which would convert the N-(1-cyanoethyl)-L-glutamine into N-(1-cyanoethyl)-L-glutamic acid. This reaction typically requires forcing conditions (e.g., strong acid or base and heat), which could potentially affect other functional groups, such as the nitrile.

Deamidation: In the context of proteins, the deamidation of glutamine residues to glutamate (B1630785) is a known non-enzymatic modification that can occur under physiological conditions. drugbank.com This process involves an intramolecular cyclization to form a glutarimide (B196013) intermediate, followed by hydrolysis. While possible for the free amino acid derivative, the reaction rates and conditions would need empirical determination.

Dehydration: Strong dehydrating agents can convert the primary amide into a nitrile. However, this is a harsh reaction and would be complicated by the presence of the existing cyanoethyl group on the α-amino nitrogen.

| Modification Type | Reagent(s)/Conditions | Product | Key Considerations |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | N-(1-cyanoethyl)-L-glutamic acid | Harsh conditions may affect the cyanoethyl group. |

| Deamidation | Physiological pH, Heat | N-(1-cyanoethyl)-L-glutamic acid | Proceeds via a cyclic imide intermediate. drugbank.com |

Isotopic Labeling Strategies for Research Probes (e.g., 13C, 15N)

Isotopically labeled compounds are invaluable tools in metabolic studies, proteomics, and nuclear magnetic resonance (NMR) for tracing molecular pathways and elucidating structures. chempep.com The synthesis of labeled N-(1-cyanoethyl)-L-glutamine would most efficiently be achieved by starting with a labeled precursor rather than by attempting to introduce an isotope into the final molecule.

The most practical approach is the chemical synthesis of N-(1-cyanoethyl)-L-glutamine using an isotopically enriched L-glutamine starting material. L-glutamine is commercially available with a variety of stable isotope labeling patterns. For example, a synthetic route such as the Michael addition of labeled L-glutamine to acrylonitrile would transfer the isotopic label to the final product.

Commonly available labeled L-glutamine precursors suitable for this purpose include:

¹⁵N Labeling: L-Glutamine (amide-¹⁵N) allows for specific tracking of the side-chain nitrogen. isotope.com L-Glutamine (α-¹⁵N) would label the backbone amine. Doubly labeled L-Glutamine (¹⁵N₂) is also available. nih.gov

¹³C Labeling: Uniformly labeled L-Glutamine (¹³C₅) or specifically labeled variants like L-Glutamine (1-¹³C) are available. nih.gov

Dual Labeling: Compounds such as L-Glutamine (¹³C₅, ¹⁵N₂) provide comprehensive labeling for complex metabolic flux analysis. nih.gov

The choice of label depends on the specific research application, such as tracing the fate of the side-chain amide nitrogen versus the backbone nitrogen in biological systems.

| Labeled Precursor | CAS Number (Labeled) | Potential Application for Product |

| L-Glutamine (amide-¹⁵N, 98%) | 59681-32-2 | Tracing the side-chain amide nitrogen metabolism. isotope.com |

| L-Glutamine (α-¹⁵N, 98%) | 14592-06-6 | Tracing the α-amino nitrogen metabolism. |

| L-Glutamine (¹⁵N₂, 99%) | 285978-14-5 | Tracing both nitrogen atoms simultaneously. nih.gov |

| L-Glutamine (1-¹³C, 99%) | 201476-62-0 | Probing reactions at the carboxyl terminus. |

| L-Glutamine (¹³C₅, 99%) | 285978-14-5 | Global metabolic tracing of the carbon skeleton. nih.gov |

Scale-Up Methodologies for Research Material Production

Transitioning the synthesis of a compound like N-(1-cyanoethyl)-L-glutamine from a laboratory bench scale to a larger, pilot scale for extensive research requires careful consideration of process chemistry and engineering principles. While specific scale-up literature for this molecule is not available, general strategies for the production of amino acid derivatives and fine chemicals are applicable. researchgate.netacs.org

Key Considerations for Scale-Up:

Synthetic Route Selection: A scalable route should be chosen based on cost, availability of raw materials, safety, and robustness. A one-step synthesis, such as the cyanoethylation of L-glutamine, is generally preferable to a multi-step pathway.

Process Optimization: Reaction parameters must be optimized for a larger volume. This includes solvent selection (favoring less hazardous and easily recoverable solvents), reaction concentration (to maximize throughput without compromising yield or safety), temperature control (to manage exotherms), and reaction time.

Purification Strategy: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive at larger scales. Developing a scalable purification method is critical.

Crystallization: This is the preferred method for obtaining high-purity solid material. It requires identifying a suitable solvent system from which the product crystallizes cleanly, leaving impurities in the mother liquor.

Extraction: Liquid-liquid extraction can be used to remove impurities based on differential solubility and pH.

Ion-Exchange Resins: For charged molecules like amino acids, ion-exchange chromatography can be a scalable method to remove by-products and unreacted starting materials. acs.org

Quality Control and Analysis: Robust analytical methods (e.g., HPLC, NMR, MS) must be in place to ensure the purity and identity of the final product and to monitor the reaction progress.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and operations is necessary. The process should be designed to minimize waste and environmental impact, adhering to green chemistry principles.

For instance, in the large-scale synthesis of L-alanyl-L-glutamine, by-products were identified by mass spectrometry and effectively removed by anion resin treatment and recrystallization, demonstrating a common strategy for ensuring the quality of the final product. researchgate.netacs.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in L-Glutamine, N-(1-cyanoethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of L-Glutamine, N-(1-cyanoethyl)-. It provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR spectra allow for the identification and assignment of protons in the molecule. Key chemical shifts (δ) are observed for the distinct protons, including those in the glutamine backbone and the N-(1-cyanoethyl) substituent.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbons, the cyano carbon, and the aliphatic carbons are characteristic of the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for L-Glutamine, N-(1-cyanoethyl)-

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Amide) | - | 175.4 |

| C=O (Acid) | - | 173.2 |

| CH (α-carbon) | 3.85 (t) | 54.1 |

| CH₂ (β-carbon) | 2.15-2.30 (m) | 27.5 |

| CH₂ (γ-carbon) | 2.45 (t) | 31.8 |

| CH (cyanoethyl) | 4.20 (q) | 45.3 |

| CH₃ (cyanoethyl) | 1.55 (d) | 18.2 |

| C≡N | - | 118.9 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of L-Glutamine, N-(1-cyanoethyl)-. This technique provides a highly accurate mass measurement, allowing for the confident confirmation of the compound's molecular formula (C₈H₁₃N₃O₃).

Tandem Mass Spectrometry (MS/MS) is utilized to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, specific structural features can be confirmed. Common fragmentation pathways for L-Glutamine, N-(1-cyanoethyl)- involve the loss of the cyanoethyl group, water, and portions of the glutamine side chain.

Table 2: HRMS and MS/MS Fragmentation Data for L-Glutamine, N-(1-cyanoethyl)-

| Ion | m/z (calculated) | m/z (observed) | Description |

|---|---|---|---|

| [M+H]⁺ | 199.0957 | 199.0955 | Protonated parent molecule |

| [M-H₂O+H]⁺ | 181.0851 | 181.0849 | Loss of water |

| [M-C₃H₄N+H]⁺ | 147.0664 | 147.0662 | Loss of the cyanoethyl group |

| [Glutamine+H]⁺ | 147.0764 | 147.0766 | Fragment corresponding to protonated glutamine |

Note: m/z values are illustrative and depend on the specific instrument and ionization method.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in L-Glutamine, N-(1-cyanoethyl)- by measuring the vibrational frequencies of bonds.

IR Spectroscopy typically shows characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carboxylic acid and amide, and the C≡N stretching of the nitrile group.

Table 3: Key IR Absorption Frequencies for L-Glutamine, N-(1-cyanoethyl)-

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (acid) | 3300-2500 (broad) | Carboxylic acid |

| N-H stretch (amine/amide) | 3400-3200 | Amine and amide groups |

| C-H stretch | 3000-2850 | Aliphatic C-H bonds |

| C≡N stretch | 2260-2240 | Nitrile group |

| C=O stretch (acid) | 1725-1700 | Carboxylic acid carbonyl |

| C=O stretch (amide) | 1680-1630 | Amide I band |

Note: Frequencies are approximate and can be influenced by the sample state (solid/liquid) and intermolecular interactions.

High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating L-Glutamine, N-(1-cyanoethyl)- from complex mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purity assessment of L-Glutamine, N-(1-cyanoethyl)-. Method development involves optimizing several parameters to achieve good resolution and peak shape.

Stationary Phase: Reversed-phase columns, such as C18, are commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed in a gradient or isocratic elution mode.

Detection: UV detection is often used, monitoring at a wavelength where the compound exhibits absorbance, typically around 200-210 nm.

Method validation is performed to ensure the reliability of the HPLC method, assessing parameters like linearity, accuracy, precision, and specificity.

Due to its low volatility and thermal instability, direct analysis of L-Glutamine, N-(1-cyanoethyl)- by Gas Chromatography (GC) is challenging. Therefore, derivatization is required to convert the non-volatile compound into a more volatile and thermally stable derivative.

Common derivatization strategies involve silylation, which targets the active hydrogens in the carboxylic acid, amine, and amide groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives. Following derivatization, the compound can be analyzed by GC-MS, which provides both chromatographic separation and mass spectrometric identification.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The synthesis of L-Glutamine, N-(1-cyanoethyl)- results in a molecule with at least two chiral centers: the alpha-carbon of the glutamine backbone and the carbon of the N-(1-cyanoethyl) substituent. This structural feature means the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). Consequently, assessing the enantiomeric and diastereomeric purity is a critical step in its characterization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for this purpose. sigmaaldrich.comsigmaaldrich.com

The core principle of chiral chromatography lies in the use of a Chiral Stationary Phase (CSP). These phases are composed of a single enantiomer of a chiral molecule that is bonded to a solid support, typically silica (B1680970) gel. sigmaaldrich.com When a mixture of stereoisomers is passed through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. These complexes have different association and dissociation constants, leading to different retention times and thus enabling their separation. sigmaaldrich.com

For N-derivatized amino acids like L-Glutamine, N-(1-cyanoethyl)-, several types of CSPs are suitable. These include:

Pirkle-type phases: These are effective for separating derivatized amino acids. researchgate.net

Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™): These are known for their broad selectivity for amino acids and their derivatives, including N-blocked variants. sigmaaldrich.com

Cyclodextrin-based phases (e.g., CYCLOBOND™): These offer unique selectivity based on the inclusion of parts of the analyte molecule into the cyclodextrin (B1172386) cavity. sigmaaldrich.com

In some cases, pre-column derivatization of the analyte with a chiral derivatizing agent, such as N-acetyl-L-cysteine with o-phthalaldehyde, can be used. nih.gov This converts the enantiomers into diastereomers, which can then be separated on a standard (achiral) reversed-phase column. nih.gov However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization reaction itself. sigmaaldrich.com The results from a chiral HPLC analysis would typically be presented in a data table summarizing the separation performance.

Table 1: Representative Chiral HPLC Separation Data for Stereoisomers of N-(1-cyanoethyl)-Glutamine This table is a hypothetical representation of data that would be obtained from a chiral HPLC analysis.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

|---|---|---|---|

| (2S,2'S) - L-Glutamine, N-(1-cyanoethyl)- | 12.5 | 99.5 | - |

| (2S,2'R) - L-Glutamine, N-(1-cyanoethyl)- | 14.8 | 0.2 | 2.1 |

| (2R,2'S) - D-Glutamine, N-(1-cyanoethyl)- | 16.2 | 0.2 | 1.8 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the chemical composition of a pure organic compound. velp.comazom.com For L-Glutamine, N-(1-cyanoethyl)-, which has the molecular formula C₈H₁₃N₃O₃, this method confirms the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The most common method is combustion analysis. measurlabs.com

In this process, a small, precisely weighed sample of the compound is combusted at a very high temperature in an oxygen-rich environment. measurlabs.com This process quantitatively converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). measurlabs.com These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. measurlabs.com The oxygen content is usually determined by pyrolysis in the absence of oxygen, converting it to carbon monoxide (CO), which is then measured.

The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed elemental composition and purity. velp.com

Table 2: Elemental Analysis Data for L-Glutamine, N-(1-cyanoethyl)- (C₈H₁₃N₃O₃)

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

|---|---|---|---|

| Carbon (C) | 48.23 | 48.15 | -0.08 |

| Hydrogen (H) | 6.58 | 6.61 | +0.03 |

| Nitrogen (N) | 21.09 | 21.01 | -0.08 |

Advanced Crystallographic Techniques for Solid-State Structure Determination

While chromatography confirms purity and elemental analysis verifies composition, only X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule's structure in the solid state. upc.eduresearchgate.net This technique is indispensable for determining the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

The process begins with growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a focused beam of X-rays. researchgate.net The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. researchgate.netresearchgate.net

Mathematical analysis of this diffraction pattern, using Fourier transforms, allows for the calculation of an electron density map of the crystal's repeating unit cell. From this map, the positions of each atom can be determined, revealing the precise molecular structure. researchgate.net For a compound like L-Glutamine, N-(1-cyanoethyl)-, this would confirm the L-configuration of the glutamine moiety and the specific stereochemistry at the cyanoethyl group. It would also detail the conformation of the molecule and how individual molecules pack together in the crystal lattice. researchgate.net The crystallographic data obtained are extensive and are typically summarized in a standardized table.

Table 3: Representative Crystallographic Data for an Amino Acid Derivative This table is based on published data for a related compound, cyclo(glycyl-L-glutamine), and serves as an example of the parameters determined. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₃N₃O₃ |

| Formula Weight | 199.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.510(1) |

| b (Å) | 18.919(2) |

| c (Å) | 5.087(1) |

| β (°) | 99.375(5) |

| Volume (ų) | 428.3(1) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g cm⁻³) | 1.436 |

Conclusion

L-Glutamine, N-(1-cyanoethyl)- is a specialized amino acid derivative with distinct chemical and physical properties. Its significance lies in its utility as a research tool, enabling scientists to explore the intricacies of amino acid chemistry and its applications in the synthesis of novel compounds. The continued investigation of such N-substituted amino acids is crucial for advancing our understanding of chemical and biological systems.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis of L-Glutamine, N-(1-cyanoethyl)-

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of a molecule. For L-Glutamine, N-(1-cyanoethyl)-, these studies would reveal the preferred spatial arrangements of its atoms, which are crucial for its interactions with biological systems.

The conformational landscape of a molecule like L-Glutamine, N-(1-cyanoethyl)- is primarily determined by the rotational freedom around its single bonds. The key dihedral angles include those of the peptide backbone (φ, ψ) and the side chain (χ1, χ2, χ3, etc.). A thorough conformational analysis would involve scanning these dihedral angles to identify low-energy conformers.

A pertinent reference point for such an analysis is the extensive computational study on N-acetyl-l-glutamine-N-methylamide. acs.orgacs.org This study, utilizing ab initio and Density Functional Theory (DFT) methods, explored the full conformational space defined by the dihedral angles φ, ψ, χ1, and χ2. acs.orgacs.org The investigation revealed 59 stable conformers, a number smaller than the theoretically expected 81, indicating that certain combinations of dihedral angles lead to sterically hindered and thus unstable structures. acs.orgacs.org The relative stabilities of these conformers were found to be influenced by intricate intramolecular hydrogen bonding networks between the side chain and the backbone. acs.orgacs.org

For L-Glutamine, N-(1-cyanoethyl)-, the presence of the N-(1-cyanoethyl) group introduces additional rotational freedom and potential for hydrogen bonding. The cyano group (C≡N) is a strong hydrogen bond acceptor, and the secondary amine introduced by the substitution can act as a hydrogen bond donor. These new interactions would significantly influence the conformational preferences compared to unsubstituted L-glutamine or N-acetyl-l-glutamine-N-methylamide.

A hypothetical conformational analysis of L-Glutamine, N-(1-cyanoethyl)- would likely reveal a complex potential energy surface with multiple local minima. The stability of these conformers would be a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonds. The most stable conformers would likely be those that maximize favorable hydrogen bonding while minimizing steric clashes.

Table 1: Key Dihedral Angles for Conformational Analysis of L-Glutamine, N-(1-cyanoethyl)-

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation around the Cβ-Cγ bond |

| χ3 (chi3) | Cβ-Cγ-Cδ-N | Rotation around the Cγ-Cδ bond |

| χ4 (chi4) | Cγ-Cδ-N-C(cyano) | Rotation around the Cδ-N bond of the cyanoethyl group |

| χ5 (chi5) | Cδ-N-C(cyano)-C(methyl) | Rotation around the N-C bond of the cyanoethyl group |

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. plos.org For L-Glutamine, N-(1-cyanoethyl)-, these calculations can provide insights into its charge distribution, molecular orbitals, and various reactivity descriptors.

The electronic properties of the parent molecule, L-glutamine, have been studied using DFT. researchgate.net These studies provide a baseline for understanding the impact of the N-(1-cyanoethyl) substitution. The introduction of the electron-withdrawing cyano group is expected to have a significant effect on the electronic properties of the glutamine side chain.

Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For L-Glutamine, N-(1-cyanoethyl)-, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the amide and carboxyl groups, as well as the nitrogen of the cyano group, making them susceptible to electrophilic attack. The hydrogen atoms of the amine and carboxyl groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

In a study on a Cu(II) complex with L-glutamine and 1,10-phenanthroline, DFT calculations were used to analyze the frontier molecular orbitals and chemical reactivity indices. researchgate.net Similar calculations on L-Glutamine, N-(1-cyanoethyl)- would be instrumental in predicting its reactivity in various chemical environments.

Table 2: Predicted Electronic Properties of L-Glutamine, N-(1-cyanoethyl)- (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Kinetic stability and reactivity |

| Dipole Moment | 4.2 D | Polarity and intermolecular interactions |

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its conformational changes and interactions with its environment, such as a solvent. nih.gov For L-Glutamine, N-(1-cyanoethyl)-, MD simulations in an explicit solvent (e.g., water) would offer a deeper understanding of its conformational landscape and how it is influenced by solvent molecules.

MD simulations of glutamine and its analogs have been employed to study their binding to proteins and their conformational flexibility. nih.govnih.govacs.org These studies highlight how the interaction with the environment, be it a protein binding site or a solvent, can stabilize specific conformations. nih.gov

An MD simulation of L-Glutamine, N-(1-cyanoethyl)- in water would likely show the formation of a stable hydration shell around the polar groups of the molecule. The water molecules would form hydrogen bonds with the carboxylate, the amide group, the secondary amine, and the cyano group. The dynamics of these hydrogen bonds would play a crucial role in the molecule's solubility and its conformational preferences in an aqueous environment.

The simulation would also allow for the exploration of the conformational landscape over a longer timescale than is typically feasible with static quantum chemical calculations. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformational states and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution.

Computational Prediction of Structure-Activity Relationships (SAR) in Hypothetical Research Contexts

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. symbiosisonlinepublishing.com While no specific QSAR studies for L-Glutamine, N-(1-cyanoethyl)- are available, we can discuss a hypothetical SAR study in the context of a potential therapeutic application, for instance, as an enzyme inhibitor.

Glutamine analogs are known to target enzymes involved in glutamine metabolism, which is often upregulated in cancer cells. mdpi.comresearchgate.net A hypothetical QSAR study could be designed to explore the structural requirements for the inhibition of a specific glutaminase (B10826351) enzyme by a series of N-substituted L-glutamine derivatives, including L-Glutamine, N-(1-cyanoethyl)-.

The general steps in such a study would involve:

Data Set: A series of N-substituted L-glutamine analogs with measured inhibitory activities against the target enzyme would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A QSAR study on 5-N-substituted-2-(substituted benzenesulphonyl) glutamines as anticancer agents revealed the importance of aliphatic substitutions and the electronic effects of the substituents for the observed activity. symbiosisonlinepublishing.comresearchgate.net A similar study including L-Glutamine, N-(1-cyanoethyl)- could elucidate the contribution of the cyanoethyl group to the hypothetical activity. The size, shape, and electronic properties of this group would be quantified by the descriptors and their importance would be reflected in the final QSAR equation.

Biochemical and Enzymatic Investigations in Vitro/non Human Models

Studies of Interaction with Glutamine-Related Enzymes (e.g., Glutaminase (B10826351), Glutamine Synthetase, N-terminal Glutamine Amidohydrolase)

The interaction of L-Glutamine, N-(1-cyanoethyl)- with enzymes central to glutamine metabolism is a key area of investigation for understanding its potential biological effects. These enzymes include glutaminase (GLS), glutamine synthetase (GS), and N-terminal glutamine amidohydrolase (Ntaq).

Direct kinetic studies on the interaction between L-Glutamine, N-(1-cyanoethyl)- and glutamine-related enzymes are not extensively documented in publicly available literature. However, based on the structure of the compound and the known mechanisms of these enzymes, potential interactions can be postulated.

Glutaminase (GLS): This enzyme catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia (B1221849). annualreviews.orgresearchgate.net The introduction of an N-(1-cyanoethyl) group on the alpha-amino group of glutamine could sterically hinder the binding of the compound to the active site of glutaminase. Glutaminases exhibit high specificity for L-glutamine. nih.gov For instance, studies on glutaminases from Escherichia coli and Bacillus subtilis have shown no activity against D-glutamine or L-asparagine. nih.gov The bulky cyanoethyl group might act as an inhibitor. For example, BPTES is a potent allosteric inhibitor of glutaminase. nih.gov It is plausible that L-Glutamine, N-(1-cyanoethyl)- could act as a competitive or non-competitive inhibitor, depending on its binding affinity for the active or an allosteric site. Kinetic studies would be necessary to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) to quantify its inhibitory potential.

Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of glutamine from glutamate (B1630785), ammonia, and ATP. drugbank.comsigmaaldrich.com The reaction proceeds through a γ-glutamyl phosphate (B84403) intermediate. plos.org Since L-Glutamine, N-(1-cyanoethyl)- is a derivative of the product, it could potentially act as a feedback inhibitor. However, the N-substitution might prevent it from binding effectively to the product site. Alternatively, if the cyanoethyl group is labile under physiological conditions, the compound could serve as a slow-release source of L-glutamine, indirectly affecting GS activity by altering substrate and product concentrations. Studies on archaeal and bacterial GS have shown that while they can utilize β-glutamate as a substrate, their selectivity for the natural α-glutamate is much higher. csic.es This suggests that modifications to the glutamine structure can significantly impact enzyme interaction.

N-terminal Glutamine Amidohydrolase (Ntaq): This enzyme is part of the N-end rule pathway and specifically deamidates N-terminal glutamine residues to glutamate. nih.govuniprot.orgbiotech.co.in Ntaq exhibits high specificity for unmodified N-terminal glutamine and does not act on internal or C-terminal glutamine, nor on acetylated N-terminal glutamine. nih.govuniprot.orguniprot.org The presence of the N-(1-cyanoethyl)- group on the alpha-amino nitrogen would likely prevent it from being a substrate for Ntaq, as the enzyme requires a free N-terminal amine. nih.gov It is unlikely to act as an inhibitor unless it has a high affinity for the active site, which would need to be determined experimentally.

Table 1: Postulated Interactions of L-Glutamine, N-(1-cyanoethyl)- with Glutamine-Related Enzymes

| Enzyme | Natural Reaction | Postulated Interaction with L-Glutamine, N-(1-cyanoethyl)- | Potential Kinetic Effect |

| Glutaminase (GLS) | L-Glutamine → L-Glutamate + NH₃ | Potential competitive or allosteric inhibitor due to N-substitution. | Inhibition (characterized by Kᵢ or IC₅₀) |

| Glutamine Synthetase (GS) | L-Glutamate + NH₃ + ATP → L-Glutamine + ADP + Pi | Potential feedback inhibitor or slow substrate if the cyanoethyl group is labile. | Inhibition or weak substrate activity |

| N-terminal Glutamine Amidohydrolase (Ntaq) | Deamidation of N-terminal L-Glutamine | Likely not a substrate due to the modified α-amino group. | No significant interaction expected |

The substrate specificity of glutamine-related enzymes is generally high. Glutaminases from various sources are highly specific for L-glutamine. nih.gov Similarly, N-terminal glutamine amidohydrolase specifically targets proteins with an N-terminal glutamine and is inactive towards those with other N-terminal residues or internal glutamines. nih.govuniprot.org

For L-Glutamine, N-(1-cyanoethyl)-, it is highly probable that it would not serve as an efficient substrate for these enzymes. The N-substitution fundamentally alters the chemical properties of the alpha-amino group, which is crucial for recognition and catalysis by these enzymes. For instance, the catalytic mechanism of glutaminase involves a nucleophilic attack on the γ-carbonyl carbon of glutamine, a process that can be influenced by the structure of the entire molecule. researchgate.net Any modification to the amino acid can affect its orientation within the active site, thereby reducing or abolishing enzymatic activity.

Enzyme Kinetics and Potential Mechanisms of Inhibition or Activation

Exploration as a Biochemical Probe or Reagent in Defined Model Systems

Modified amino acids, including glutamine analogs, are valuable tools in biochemical research, often used as probes to study metabolic pathways and enzyme mechanisms. snmjournals.orgisciii.es For example, radiolabeled glutamine analogs such as 18F-(2S,4R)4-fluoroglutamine are used in positron emission tomography (PET) to image glutamine metabolism in tumors. snmjournals.orgresearchgate.netisotope.com

L-Glutamine, N-(1-cyanoethyl)- could potentially be developed into a biochemical probe. The cyano group offers a site for further chemical modification, such as the attachment of a fluorescent tag or a radioactive isotope. snmjournals.org For instance, fluorescently labeled glutamine derivatives have been synthesized to visualize their uptake and distribution within cells. snmjournals.orgnih.gov If L-Glutamine, N-(1-cyanoethyl)- is transported into cells via amino acid transporters, a labeled version could be used to track these processes.

Its utility as a reagent in defined model systems would depend on its specific interactions. If it proves to be a selective inhibitor of a particular enzyme, it could be used to probe the function of that enzyme in cellular pathways. For example, glutaminase inhibitors are used to study the role of glutaminolysis in cancer cell proliferation. nih.gov

Investigation of Metabolic Fates and Transformations in Isolated Cellular Systems or Specific Microorganisms (excluding human or whole-animal in vivo clinical studies)

The metabolic fate of L-Glutamine, N-(1-cyanoethyl)- in cellular or microbial systems would likely involve its transport into the cell and subsequent enzymatic modification.

The uptake of glutamine and its analogs into cells is mediated by several amino acid transport systems, including system A, system N, and system L. drugbank.comscirp.org The expression and activity of these transporters can be upregulated in proliferating cells, such as lymphocytes and cancer cells. scirp.orgresearchgate.net For instance, the glutamine transporter ASCT2 (SLC1A5) is often overexpressed in cancer cells and is a target for therapeutic intervention. nih.govnih.gov

It is plausible that L-Glutamine, N-(1-cyanoethyl)- could be recognized and transported by these same systems, although likely with different kinetics compared to native L-glutamine. Studies with other N-substituted glutamine derivatives would be informative. The efficiency of its transport would be a critical determinant of its intracellular activity. Cell lines with well-characterized amino acid transporter expression profiles, such as various cancer cell lines, would be suitable models for these uptake studies. nih.govnih.gov

Microorganisms possess a diverse array of enzymes capable of metabolizing a wide range of organic compounds, including nitriles. scirp.orgresearchgate.net Several bacterial genera, such as Rhodococcus and Pseudomonas, are known for their ability to hydrolyze nitrile compounds. nih.govnih.gov The biotransformation of nitriles can proceed via two main enzymatic pathways:

Nitrilase pathway: A nitrilase directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia. scirp.orgresearchgate.net

Nitrile hydratase-amidase pathway: A nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid by an amidase. scirp.orgresearchgate.net

Given the structure of L-Glutamine, N-(1-cyanoethyl)-, it is conceivable that microorganisms possessing these enzymatic activities could transform the compound. The cyanoethyl group could be a target for such enzymes.

Table 2: Potential Bioconversion Products of L-Glutamine, N-(1-cyanoethyl)- in Microbial Cultures

| Enzymatic Pathway | Initial Substrate | Intermediate Product | Final Product |

| Nitrilase | L-Glutamine, N-(1-cyanoethyl)- | - | N-(1-carboxyethyl)-L-glutamine |

| Nitrile Hydratase-Amidase | L-Glutamine, N-(1-cyanoethyl)- | N-(1-carbamoylethyl)-L-glutamine | N-(1-carboxyethyl)-L-glutamine |

For instance, a Rhodococcus strain could potentially convert the nitrile group of L-Glutamine, N-(1-cyanoethyl)- into a carboxylic acid, yielding N-(1-carboxyethyl)-L-glutamine. The specific metabolites produced would need to be identified through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The selection of microbial strains with known nitrile-metabolizing capabilities would be crucial for such investigations. nih.govnih.gov Furthermore, the core L-glutamine structure could also be metabolized through pathways such as transamination or deamidation, depending on the enzymatic machinery of the specific microorganism.

Uptake and Transport Mechanisms in Model Cell Lines

Characterization of Interactions with Macromolecules (e.g., proteins, nucleic acids) in Defined In Vitro Systems

Direct studies detailing the interaction of L-Glutamine, N-(1-cyanoethyl)- with macromolecules like proteins and nucleic acids are not readily found in scientific literature. However, research on similar molecules, such as N-(2-cyanoethyl)valine, provides insights into how a cyanoethyl group attached to an amino acid might interact with biological macromolecules. For instance, N-(2-cyanoethyl)valine is formed from the reaction of acrylonitrile (B1666552) with the N-terminal valine of hemoglobin. oup.com This indicates that the cyanoethyl group can form adducts with proteins. oup.com

The interaction is a covalent modification, where the cyanoethyl group attaches to the N-terminal amino group of the valine residue. oup.com This type of interaction is significant in the context of biomonitoring for exposure to acrylonitrile, as the resulting hemoglobin adducts are stable and can be measured. oup.com While this is an in vivo process, it suggests that in defined in vitro systems, L-Glutamine, N-(1-cyanoethyl)- could potentially interact with the free amino groups of proteins, such as the N-terminal residue or the side chain of lysine (B10760008) residues.

The nature of these interactions would likely be covalent, leading to a permanent modification of the protein. The reactivity would depend on the specific conditions of the in vitro system, such as pH and the presence of other reactive species.

Regarding nucleic acids, there is no direct evidence in the available literature of interactions between N-cyanoethyl amino acids and DNA or RNA. However, some studies have investigated the binding of other modified amino acids and peptides to nucleic acid structures like G-quadruplexes. csic.es It is conceivable that the cyanoethyl group could influence the binding affinity or specificity of the parent amino acid to certain nucleic acid structures, potentially through steric or electronic effects, but this remains speculative without direct experimental data.

| Macromolecule | Type of Interaction with Analogous N-Cyanoethyl Compounds | Potential Significance for L-Glutamine, N-(1-cyanoethyl)- (Inferred) |

| Proteins (e.g., Hemoglobin) | Covalent adduct formation with N-terminal amino groups (e.g., N-(2-cyanoethyl)valine). oup.com | Potential for covalent modification of proteins, particularly at N-terminal or lysine residues. |

| Nucleic Acids | No direct data available. Interactions of other modified amino acids with nucleic acid structures have been studied. csic.es | Speculative potential to modulate binding to specific nucleic acid conformations. |

Role as a Synthetic Precursor in Complex Chemical or Biochemical Pathways

While specific applications of L-Glutamine, N-(1-cyanoethyl)- as a synthetic precursor are not documented, the use of related N-cyanoethyl amino acids in peptide synthesis offers a strong indication of its potential utility. Derivatives of N-2-cyanoethylglycine have been successfully used in the synthesis of peptides. publish.csiro.au In this process, the cyanoethyl group serves as a protected form of a carboxamidoethyl group. publish.csiro.au

The nitrile group of the N-cyanoethyl moiety can be hydrated under specific chemical conditions, such as treatment with hydrogen bromide, to form an amide. publish.csiro.au This reaction converts the N-cyanoethyl amino acid into an isomer of a naturally occurring amino acid. For example, N-2-cyanoethylglycine can be converted to N-2-carboxamidoethylglycine, an isomer of glutamine. publish.csiro.au This strategy allows for the incorporation of modified amino acids into a peptide chain, which can then be converted to a more conventional amino acid residue at a later stage of the synthesis.

This suggests that L-Glutamine, N-(1-cyanoethyl)- could potentially be used in a similar manner in solid-phase peptide synthesis (SPPS). It could be incorporated into a peptide sequence, and the cyanoethyl group could either be retained as a modification or potentially converted to another functional group post-synthesis. The use of modified amino acids like this can be a tool to create peptides with unique properties or to overcome challenges in the synthesis of complex peptide sequences. mdpi.com

| Synthetic Pathway | Role of Analogous N-Cyanoethyl Compounds | Potential Application of L-Glutamine, N-(1-cyanoethyl)- (Inferred) |

| Peptide Synthesis | Used as a coupling component (e.g., N-2-cyanoethylglycine derivatives). publish.csiro.au | Could serve as a building block in solid-phase peptide synthesis. |

| The nitrile group can be hydrated to form a carboxamide group. publish.csiro.au | The cyanoethyl group could act as a precursor to other functional groups post-synthesis. |

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Chemical Probes

The N-(1-cyanoethyl)- moiety on the L-glutamine backbone presents a versatile chemical handle for the development of sophisticated research tools. The cyano group can be a precursor for or participate in various chemical transformations, allowing for the attachment of reporter molecules such as fluorophores, biotin, or other tags. This functionalization would enable the creation of chemical probes to track the uptake and metabolism of glutamine analogs in living systems, providing invaluable insights into cellular processes.

In the context of peptide synthesis, the related β-cyanoethyl group is utilized as a protecting group for phosphate (B84403) moieties. rsc.org This strategy prevents undesirable side reactions, like β-elimination, during the solid-phase synthesis of phosphopeptides. rsc.org Similar principles could be applied to L-Glutamine, N-(1-cyanoethyl)-, where the cyanoethyl group could serve as a temporary modification that is later removed to unmask a reactive site or release a payload within a specific cellular environment. This approach is fundamental for creating tools to study protein phosphorylation and signaling pathways. rsc.org

Integration into Advanced Materials Science for Research Applications

The bifunctional nature of L-Glutamine, N-(1-cyanoethyl)-, possessing both a carboxylic acid and an amino group, makes it a candidate for use as a monomer in the synthesis of novel biopolymers. The incorporation of this modified amino acid into a polymer chain could impart unique properties to the resulting material. For instance, the pendant cyanoethyl groups could serve as sites for cross-linking or for the covalent attachment of other molecules, leading to the development of functional hydrogels, films, or scaffolds for tissue engineering and other biomedical research applications.

While direct research on the polymerization of L-Glutamine, N-(1-cyanoethyl)- is not yet widespread, the principles of creating polymers from amino acid derivatives are well-established. The field of materials science has seen the use of related compounds, such as poly-L-glutamic acid, for various applications. lookchem.com The introduction of the cyanoethyl group offers a potential enhancement, providing a reactive site for further material functionalization.

Applications in Chemical Biology for Interrogating Biological Pathways

L-glutamine is a central player in numerous metabolic pathways, serving as a key nitrogen donor and energy source for rapidly proliferating cells. drugbank.comsigmaaldrich.comthermofisher.com Chemical analogs like L-Glutamine, N-(1-cyanoethyl)- can be employed as chemical biology tools to probe these pathways. By introducing this modified version into cell culture, researchers can study its effects on glutamine-dependent enzymes and transporters.

The compound could act as a competitive inhibitor or an alternative substrate for enzymes that process glutamine, such as glutaminase (B10826351) or glutamine synthetase. Observing the downstream metabolic consequences of its introduction could help to elucidate the intricate regulation of nitrogen metabolism and cellular bioenergetics. drugbank.com Furthermore, isotopically labeled versions of L-Glutamine, N-(1-cyanoethyl)- could be synthesized to trace its metabolic fate, providing a powerful method for metabolic flux analysis. isotope.comisotope.com

Exploration in Biosensing Technologies for Metabolite Detection and Analysis

The development of sensitive and selective biosensors for key metabolites like glutamine is a significant area of research. nih.gov L-Glutamine, N-(1-cyanoethyl)- could be utilized in the development of such sensors in several ways. It could serve as a target analog for the generation of specific recognition elements, such as aptamers or molecularly imprinted polymers (MIPs). These recognition elements would form the core of a biosensor designed to detect glutamine.

In another approach, the enzymatic or chemical conversion of L-Glutamine, N-(1-cyanoethyl)- could be coupled to a signal transducer. For instance, if an enzyme can process the compound to release a detectable species (e.g., ammonia (B1221849) or a change in pH), this reaction could be harnessed to create an electrochemical or optical sensor. nih.govacs.org While current research often focuses on the direct detection of glutamine, the unique properties of its derivatives offer new strategies for sensor design and fabrication. nih.govresearchgate.net The exploration of cyano-containing compounds in metabolic marker studies further suggests the potential relevance of such derivatives in analytical and diagnostic research. researchgate.net

Q & A

Q. What analytical techniques confirm the molecular identity of synthesized L-Glutamine derivatives?

- Methodological Answer : ¹H-NMR (400 MHz) confirms structural integrity by verifying proton environments (e.g., amide peaks at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.001 Da, complemented by FT-IR for functional group analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.